2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-cyclopropylhydrazinecarbothioamide
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Overview
Description
2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~1~-CYCLOPROPYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~1~-CYCLOPROPYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of 1-methylpyrazole to obtain 4-bromo-1-methylpyrazole . This intermediate is then subjected to a series of reactions, including carbonylation and cyclopropylation, to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~1~-CYCLOPROPYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~1~-CYCLOPROPYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~1~-CYCLOPROPYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~1~-CYCLOPROPYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H12BrN5OS |
---|---|
Molecular Weight |
318.20 g/mol |
IUPAC Name |
1-[(4-bromo-2-methylpyrazole-3-carbonyl)amino]-3-cyclopropylthiourea |
InChI |
InChI=1S/C9H12BrN5OS/c1-15-7(6(10)4-11-15)8(16)13-14-9(17)12-5-2-3-5/h4-5H,2-3H2,1H3,(H,13,16)(H2,12,14,17) |
InChI Key |
UWCMJJGMRYHIGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NNC(=S)NC2CC2 |
Origin of Product |
United States |
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